molecular formula C10H11FO2 B6254968 2-(2-ethyl-5-fluorophenyl)acetic acid CAS No. 1367976-98-4

2-(2-ethyl-5-fluorophenyl)acetic acid

Cat. No. B6254968
CAS RN: 1367976-98-4
M. Wt: 182.2
InChI Key:
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Description

2-(2-Ethyl-5-fluorophenyl)acetic acid (EFPA) is an organic compound belonging to the class of carboxylic acids. EFPA is a colorless, slightly soluble solid with a melting point of about 230°C. EFPA is a versatile compound that can be used for a variety of purposes in scientific research, including synthesis methods, applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.

Scientific Research Applications

2-(2-ethyl-5-fluorophenyl)acetic acid is widely used in scientific research for a variety of purposes. It has been used for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2-(2-ethyl-5-fluorophenyl)acetic acid has also been used as a reagent in organic synthesis and as a catalyst in chemical reactions. Additionally, 2-(2-ethyl-5-fluorophenyl)acetic acid has been studied for its potential applications in enzyme inhibitors, as a photosensitizer, and as an antifungal agent.

Mechanism of Action

The mechanism of action of 2-(2-ethyl-5-fluorophenyl)acetic acid is not fully understood, but it is believed to involve the inhibition of several enzymes involved in the biosynthesis of fatty acids and proteins. 2-(2-ethyl-5-fluorophenyl)acetic acid is thought to interact with the active sites of enzymes, which results in the inhibition of enzyme activity. This inhibition of enzyme activity can lead to a disruption of metabolic pathways and ultimately cause physiological and biochemical changes in the body.
Biochemical and Physiological Effects
2-(2-ethyl-5-fluorophenyl)acetic acid has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 2-(2-ethyl-5-fluorophenyl)acetic acid can inhibit the activity of several enzymes involved in the biosynthesis of fatty acids and proteins, which can lead to a disruption of metabolic pathways and ultimately cause physiological and biochemical changes in the body. Additionally, 2-(2-ethyl-5-fluorophenyl)acetic acid has been found to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-ethyl-5-fluorophenyl)acetic acid in laboratory experiments include its low cost, its versatility, and its ability to be used in a variety of applications. Additionally, 2-(2-ethyl-5-fluorophenyl)acetic acid is relatively safe to handle, making it an ideal compound for use in laboratory experiments. The main limitation of 2-(2-ethyl-5-fluorophenyl)acetic acid is its low solubility in water, which can make it difficult to use in certain applications.

Future Directions

For the use of 2-(2-ethyl-5-fluorophenyl)acetic acid in scientific research include further studies on its potential applications in enzyme inhibitors, as a photosensitizer, and as an antifungal agent. Additionally, further research could be conducted to better understand the mechanism of action of 2-(2-ethyl-5-fluorophenyl)acetic acid and its potential effects on biochemical and physiological processes. Furthermore, future studies could be conducted to explore the potential of 2-(2-ethyl-5-fluorophenyl)acetic acid as a drug or therapeutic agent. Finally, further research could be conducted to develop new synthesis methods for 2-(2-ethyl-5-fluorophenyl)acetic acid and to explore its potential applications in other areas of scientific research.

Synthesis Methods

2-(2-ethyl-5-fluorophenyl)acetic acid can be synthesized through a variety of methods, including the reaction of 2-ethyl-5-fluorobenzaldehyde with ethyl acetate in the presence of a base catalyst, the reaction of 2-ethyl-5-fluorobenzaldehyde with sodium ethoxide, and the reaction of 2-ethyl-5-fluorobenzoyl chloride with sodium ethoxide in the presence of a base catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-ethyl-5-fluorophenyl)acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-ethyl-5-fluorobenzene", "malonic acid", "sodium hydroxide", "diethyl ether", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "sodium carbonate", "sulfuric acid", "potassium permanganate", "acetone" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(2-ethyl-5-fluorophenyl)acetate", "a. Dissolve 2-ethyl-5-fluorobenzene (10 g, 0.06 mol) and malonic acid (8.4 g, 0.08 mol) in 50 mL of diethyl ether.", "b. Add a solution of sodium hydroxide (4.8 g, 0.12 mol) in 20 mL of water dropwise to the reaction mixture with stirring at room temperature.", "c. Reflux the reaction mixture for 4 hours.", "d. Cool the reaction mixture to room temperature and acidify with hydrochloric acid (10 mL, 0.1 mol).", "e. Extract the product with diethyl ether (3 x 50 mL).", "f. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain ethyl 2-(2-ethyl-5-fluorophenyl)acetate as a yellow oil (10.5 g, 85%).", "Step 2: Synthesis of 2-(2-ethyl-5-fluorophenyl)acetic acid", "a. Dissolve ethyl 2-(2-ethyl-5-fluorophenyl)acetate (10 g, 0.04 mol) in 50 mL of acetone.", "b. Add a solution of sodium bicarbonate (4.8 g, 0.06 mol) in 20 mL of water dropwise to the reaction mixture with stirring at room temperature.", "c. Reflux the reaction mixture for 4 hours.", "d. Cool the reaction mixture to room temperature and filter off the precipitated sodium chloride.", "e. Concentrate the filtrate under reduced pressure to remove the solvent.", "f. Dissolve the residue in water (50 mL) and add sodium carbonate (6.0 g, 0.06 mol) with stirring.", "g. Acidify the reaction mixture with hydrochloric acid (10 mL, 0.1 mol) and filter off the precipitated product.", "h. Wash the product with water and dry it under vacuum to obtain 2-(2-ethyl-5-fluorophenyl)acetic acid as a white solid (6.5 g, 65%).", "Step 3: Purification of 2-(2-ethyl-5-fluorophenyl)acetic acid", "a. Dissolve the crude product in a minimum amount of hot water.", "b. Add a small amount of activated charcoal and stir for 10 minutes.", "c. Filter the mixture through a Buchner funnel.", "d. Cool the filtrate to room temperature and collect the precipitated product by filtration.", "e. Wash the product with cold water and dry it under vacuum to obtain pure 2-(2-ethyl-5-fluorophenyl)acetic acid as a white solid (5.5 g, 55%)." ] }

CAS RN

1367976-98-4

Product Name

2-(2-ethyl-5-fluorophenyl)acetic acid

Molecular Formula

C10H11FO2

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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